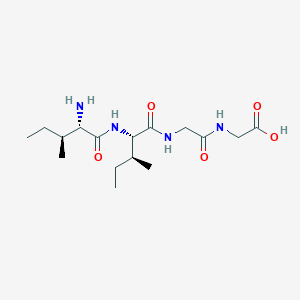

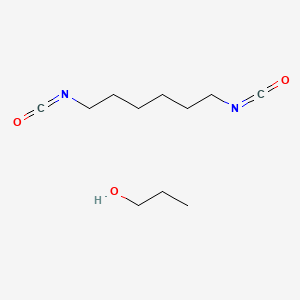

![molecular formula C11H19NO B14248784 1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one CAS No. 206998-79-0](/img/structure/B14248784.png)

1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one is a compound with the chemical formula C₁₁H₁₉NO. It belongs to a group of stereoisomers and is known for its significant impact on the nervous system. This compound is also referred to as anatoxin-a, a potent neurotoxin produced by several species of freshwater cyanobacteria.

Métodos De Preparación

The synthesis of 1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one involves various enantioselective methods. One such method includes the asymmetric synthesis of azabicyclo[3.3.1]nonane derivatives, starting from dimethyl nonadienedioate. This process utilizes a stereoselective domino Michael–Dieckman reaction to create a cyclohexane derivative with three adjacent stereocenters. The subsequent chemoselective transformation and cyclization lead to the formation of a morphan motif.

Another approach involves the preparation of enantiomerically enriched azabicyclo[6.2.0]dec-4-en-10-one, which are potential precursors for the synthesis of anatoxin-a. This synthesis begins with the addition of chlorosulfonyl isocyanate to cyclooctadiene, followed by N-hydroxymethylation. The resulting compound is then resolved using lipase-catalyzed asymmetric acylation.

Análisis De Reacciones Químicas

1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include tributyltin hydride and azoisobutyronitrile in refluxing toluene, which yield high amounts of 9-azabicyclo[3.3.1]nonanes.

Major products formed from these reactions include enantiomerically enriched esters and alcohols, which are valuable for the synthesis of anatoxin-a. Further treatment with NH4OH/MeOH allows for the production of corresponding β-lactams.

Aplicaciones Científicas De Investigación

1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one has several scientific research applications. In chemistry, it is used for the synthesis and tautomerism studies of 9-azabicyclo[4.2.1]nonan-1-ols and derivatives. This research contributes to understanding the chemistry of bicyclic amino-alcohols.

In biology and medicine, the compound is relevant in drug discovery and PI3 kinase inhibition. It has been used in the synthesis and stereochemical determination of an active metabolite of a PI3 kinase inhibitor, showcasing its importance in medicinal chemistry.

Mecanismo De Acción

The mechanism of action of 1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one involves its interaction with the nervous system. As a potent neurotoxin, it affects the nervous system by binding to specific molecular targets and pathways. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparación Con Compuestos Similares

1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one can be compared with other similar compounds such as azabicyclo[3.3.1]nonane derivatives and azabicyclo[6.2.0]dec-4-en-10-one. These compounds share similar structural features and synthetic routes but differ in their specific applications and chemical properties.

Propiedades

Número CAS |

206998-79-0 |

|---|---|

Fórmula molecular |

C11H19NO |

Peso molecular |

181.27 g/mol |

Nombre IUPAC |

1-[(1R,6R)-9-azabicyclo[4.2.1]nonan-2-yl]propan-1-one |

InChI |

InChI=1S/C11H19NO/c1-2-11(13)9-5-3-4-8-6-7-10(9)12-8/h8-10,12H,2-7H2,1H3/t8-,9?,10-/m1/s1 |

Clave InChI |

MVXJVRNMGNXROR-RCAUJQPQSA-N |

SMILES isomérico |

CCC(=O)C1CCC[C@@H]2CC[C@H]1N2 |

SMILES canónico |

CCC(=O)C1CCCC2CCC1N2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide](/img/structure/B14248702.png)

![3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid](/img/structure/B14248726.png)

![[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-4-yl] hydrogen sulfate](/img/structure/B14248740.png)

![N-Cyclopentyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14248747.png)

![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine]](/img/structure/B14248761.png)

![N-[4-[2-(1-Hydroxyethyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248777.png)